
N~1~-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to an octanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide typically involves the reaction of N,O-dimethylhydroxylamine hydrochloride with an appropriate acyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere at low temperatures to ensure the stability of the intermediates. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide is used as a reagent in organic synthesis, particularly in the formation of complex amides and esters. It serves as a building block for the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is also employed in the development of biochemical assays .
Medicine: It is investigated for its role in modulating biological pathways and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain polymers and coatings .
Mechanism of Action
The mechanism of action of N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways by interacting with enzymes and receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
N-Methoxy-N-methylacetamide: This compound shares structural similarities with N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide but has a shorter carbon chain.
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: Another similar compound with a different core structure but similar functional groups.
Uniqueness: N1-Methoxy-N~1~-methyl-N~8~-phenyloctanediamide is unique due to its longer carbon chain and the presence of both methoxy and phenyl groups.
Properties
CAS No. |
651768-07-9 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
N'-methoxy-N'-methyl-N-phenyloctanediamide |
InChI |
InChI=1S/C16H24N2O3/c1-18(21-2)16(20)13-9-4-3-8-12-15(19)17-14-10-6-5-7-11-14/h5-7,10-11H,3-4,8-9,12-13H2,1-2H3,(H,17,19) |
InChI Key |
WAUYUNVIUOUMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CCCCCCC(=O)NC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene](/img/structure/B12520188.png)
![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)
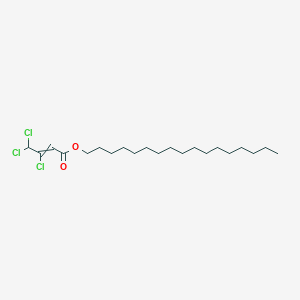
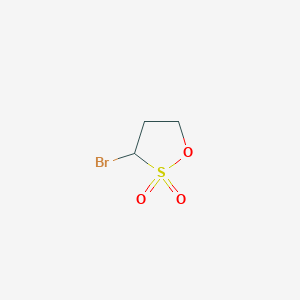
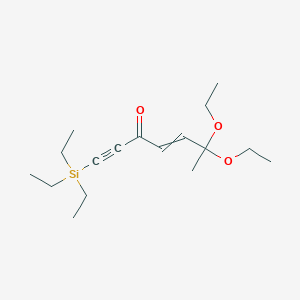
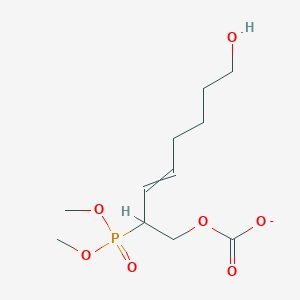
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine](/img/structure/B12520220.png)
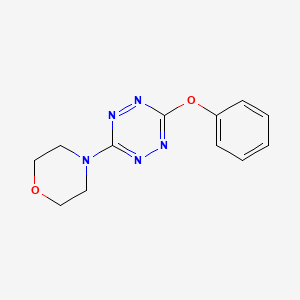
![Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide](/img/structure/B12520228.png)
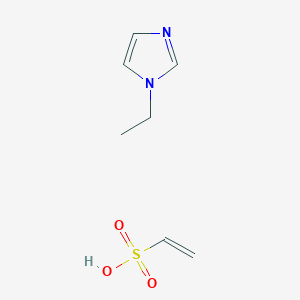
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B12520239.png)
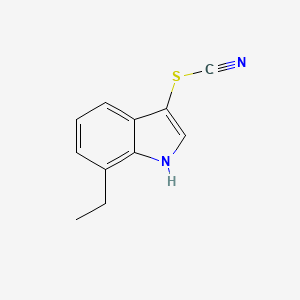
![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)
